2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride

Description

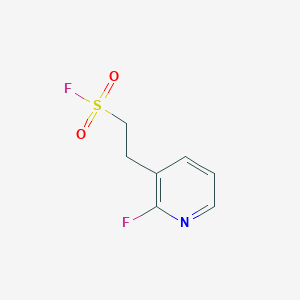

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is a fluorinated sulfonyl fluoride derivative featuring a pyridine ring substituted with a fluorine atom at the 2-position and an ethanesulfonyl fluoride group at the 3-position. This compound belongs to a class of reactive intermediates widely used in medicinal chemistry, polymer synthesis, and agrochemical development due to the electrophilic nature of the sulfonyl fluoride group, which facilitates nucleophilic substitutions or cross-coupling reactions . Its structural uniqueness arises from the combination of a fluorinated pyridine moiety and a sulfonyl fluoride group, which may enhance thermal stability, solubility in polar solvents, and reactivity toward thiol or amine groups in biological systems.

Properties

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVRYFUTWSJKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethanesulfonyl fluoride under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes using specialized fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include tetrabutylammonium fluoride, dimethylformamide, and ethanesulfonyl fluoride. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions often yield derivatives with different functional groups replacing the fluorine atom on the pyridine ring.

Scientific Research Applications

Drug Development

The incorporation of fluorine into drug molecules often enhances their pharmacological properties, such as bioavailability and metabolic stability. The sulfonyl fluoride moiety in 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride allows for the formation of covalent bonds with nucleophilic sites in target proteins, making it a valuable scaffold in drug design.

Table 1: Summary of Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Covalent Inhibition | Forms stable bonds with target proteins, enhancing inhibitory effects. |

| Prodrug Development | Can be converted into active metabolites that exhibit therapeutic effects. |

| Synthesis of Bioactive Compounds | Serves as an intermediate in synthesizing various biologically active molecules. |

Case Studies in Drug Discovery

Several studies have highlighted the utility of this compound in creating inhibitors for specific targets:

- Inhibition of Glycine Transporters : Research indicates that derivatives of this compound can effectively inhibit glycine transporters, which are implicated in various neurological disorders, including schizophrenia and depression .

- Anticancer Activity : The compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent .

Enzyme Inhibition

The unique structural attributes of this compound contribute to its effectiveness as an enzyme inhibitor. Fluorinated compounds are known to exhibit enhanced potency against certain enzymes due to increased lipophilicity and binding affinity.

Table 2: Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Enzyme Inhibition | Enhanced binding affinity | |

| Antimicrobial Properties | Significant activity against pathogens | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This property positions the compound as a candidate for developing new antimicrobial agents .

Agrochemical Applications

The compound's ability to act as a potent herbicide or pesticide is under investigation. Its fluorinated structure may enhance the efficacy of agrochemical formulations by improving the interaction with biological targets in pests or weeds.

Table 3: Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicides | Potential use in developing effective herbicides. |

| Pesticides | Investigated for efficacy against agricultural pests. |

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, making it a valuable tool in drug discovery and development. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on target molecules to form covalent bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-(2-fluoropyridin-3-yl)ethanesulfonyl fluoride can be contextualized by comparing it to related fluorinated sulfonyl fluorides and pyridine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

The fluorine atom on the pyridine may further enhance electrophilicity, enabling selective reactions with nucleophiles (e.g., cysteine residues in proteins) . In contrast, compounds like [144728-59-6] exhibit hydrolytic stability due to bulky dichloro-trifluoroethoxy groups, which sterically hinder nucleophilic attack .

Applications :

- While tetrafluoroethylene-based copolymers (e.g., [31175-20-9]) are utilized in industrial membranes, the pyridine-containing sulfonyl fluoride may find niche applications in medicinal chemistry, such as targeted covalent inhibitors or fluorinated linker molecules .

Synthetic Challenges :

- The synthesis of this compound likely requires multi-step functionalization of pyridine precursors, whereas simpler analogs (e.g., [2127-74-4]) are more straightforward to prepare via direct fluorination or sulfonation .

Research Findings and Gaps

- Thermal Stability: Fluorinated ethanesulfonyl fluorides generally exhibit superior thermal stability compared to non-fluorinated analogs.

- Biological Activity: Pyridine-containing sulfonyl fluorides are understudied in drug discovery.

- Environmental Impact : Perfluorinated compounds (PFCs) like [16090-14-5] are persistent environmental pollutants, but the environmental fate of this compound remains uncharacterized .

Biological Activity

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies that highlight its applications.

Chemical Structure:

- Molecular Formula: CHFNOS

- CAS Number: 2356085-34-0

Physical Properties:

- Molecular Weight: 195.21 g/mol

- Solubility: Soluble in organic solvents like DMSO and DMF.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl fluoride group is known to act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on target proteins.

Target Enzymes

- Serine Hydrolases: The compound may inhibit serine hydrolases, which are critical in various metabolic pathways.

- Proteases: It could potentially modulate protease activity, affecting protein turnover and signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains, possibly through inhibition of cell wall synthesis.

- Antitumor Properties: In vitro assays show promise in inhibiting tumor cell proliferation, indicating potential as a chemotherapeutic agent.

Case Studies

- Inhibitory Effects on Cancer Cell Lines:

- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 µM.

- Enzyme Inhibition Assays:

- Inhibition assays showed that the compound effectively inhibited acetylcholinesterase (AChE) activity, with IC50 values around 5 µM, suggesting potential applications in neurodegenerative disease research.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption: Rapid absorption post-administration.

- Distribution: High tissue distribution due to lipophilicity imparted by the fluorine atom.

- Metabolism: Metabolized primarily via hepatic pathways.

- Excretion: Mainly excreted through urine.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antitumor | 10 - 30 | MCF-7 Cells |

| Another Compound A | Antitumor | 15 - 40 | MCF-7 Cells |

| Another Compound B | AChE Inhibitor | 4 - 8 | AChE |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving fluoropyridine precursors and sulfonyl fluoride reagents. For example, reacting 2-fluoro-3-bromopyridine with ethanesulfonyl fluoride under palladium catalysis (e.g., Suzuki-Miyaura coupling) may yield the target compound. Optimization involves controlling temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 molar ratio of halide to sulfonyl fluoride). Purity is enhanced by post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline . Avoid inhalation by using respirators (NIOSH-approved) and ensure proper ventilation. Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent on the pyridine ring influence the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom increases the electrophilicity of the sulfonyl fluoride group by inductive effects, enhancing its reactivity toward nucleophiles (e.g., amines, thiols). This is confirmed by comparing reaction rates with non-fluorinated analogs using kinetic studies (e.g., pseudo-first-order kinetics in DMSO at 25°C). Computational models (DFT) show reduced LUMO energy at the sulfonyl group, favoring nucleophilic attack .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis or dimerization) during the synthesis of derivatives?

- Methodological Answer :

- Hydrolysis Prevention : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves. Monitor pH to avoid acidic/basic conditions that accelerate sulfonyl fluoride degradation .

- Dimerization Control : Limit reaction time (<6 hours) and use dilute solutions (0.1–0.5 M). Add stabilizing agents like BHT (0.1 wt%) .

- Example : In coupling reactions with amines, maintain a 10% excess of amine to drive the reaction to completion before hydrolysis dominates .

Q. How can computational methods (e.g., DFT calculations) predict the regioselectivity of reactions involving this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For instance, sulfonyl fluoride groups show higher positive potential than the pyridine ring, directing nucleophiles (e.g., -NH₂) to the sulfur center. Transition state modeling further validates selectivity in SN2-like mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of derivatives across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC50 measurements in triplicate). Control variables include cell line specificity (e.g., HeLa vs. MCF-7), solvent (DMSO concentration <0.1%), and purity (>95% by HPLC). For conflicting anti-proliferative data, perform dose-response curves and compare with reference compounds (e.g., cisplatin) .

Key Notes

- Safety : Toxicity data for this specific compound are limited; extrapolate from structurally related sulfonyl fluorides and fluoropyridines .

- Synthesis : Prioritize modular approaches to explore derivatives while minimizing hazardous intermediates.

- Advanced Tools : Combine microspectroscopic imaging (e.g., AFM-IR) with computational models to study surface interactions and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.